molecular formula C13H9N3O2S B2991100 N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 920461-85-4

N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2991100
CAS RN: 920461-85-4
M. Wt: 271.29
InChI Key: SVULDAHBQKOGDQ-UHFFFAOYSA-N
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Description

“N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a compound that has been studied in the context of its photophysical properties, particularly in relation to iridium complexes . It’s part of the oxadiazole family, which are compounds containing an oxadiazole ring .


Molecular Structure Analysis

In a related compound, the C—O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxadiazole ring .

Scientific Research Applications

Agricultural Biological Activities

N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide: derivatives have shown promise in agriculture, particularly as potential chemical pesticides. They exhibit a broad spectrum of biological activities, including moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . These compounds could serve as alternatives to traditional pesticides, offering efficient and low-risk solutions to combat plant diseases.

Antibacterial Agents for Crop Protection

Some derivatives of this compound have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which causes rice bacterial leaf blight . With EC50 values superior to existing treatments, these derivatives could be developed into novel antibacterial agents to protect crops from bacterial diseases, thereby ensuring food security.

Antifungal Applications

The antifungal activities of these compounds have been evaluated against various fungi, such as Colletotrichum orbiculare , Botrytis cinerea , and Rhizoctonia solani . Their potential as fungicides could be significant, especially at dosages comparable to commercial fungicides like propiconazole.

Medicinal Chemistry

In medicinal chemistry, the oxadiazole moiety is recognized for its potential in various therapeutic applications. It serves as a pharmacophore or a flat, aromatic linker in drug design, contributing to the development of compounds with anticancer, vasodilator, anticonvulsant, and antidiabetic properties .

Oral Bioavailability

The in silico analysis of 1,3,4-oxadiazole derivatives, which share a similar core structure with the compound , suggests that these compounds comply with Lipinski’s rules of five. This indicates a positive oral bioavailability, making them suitable candidates for oral drug formulations .

Photophysical Properties in Iridium Complexes

The compound has been used to understand the photophysical properties of iridium complexes. Novel POXD-based iridium (III) complexes with different cyclometalated ligands have shown significant performance differences, indicating the potential for development in optoelectronic applications .

Future Directions

The future directions for the study of “N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” and related compounds could involve further investigation of their photophysical properties and potential applications. For instance, the design of new iridium complexes based on similar compounds has been suggested, with the aim of enhancing hole and electron injection abilities and improving charge balance .

properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-11(10-7-4-8-19-10)14-13-16-15-12(18-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVULDAHBQKOGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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